MFCD09876722
Overview
Description
MFCD09876722 is a chemical compound identified by its unique identifier in the MDL Information Systems database
Chemical Reactions Analysis
MFCD09876722 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Addition: This reaction involves the addition of atoms or groups of atoms to a molecule. Common reagents include hydrogen and halogens.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MFCD09876722 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and as a tool for probing the function of biological molecules.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD09876722 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can result in various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
MFCD09876722 can be compared with other similar compounds, such as cetylpyridinium chloride and domiphen bromide . These compounds share structural similarities and may exhibit similar biological activities. this compound is unique in its specific molecular structure and the precise nature of its interactions with molecular targets.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique properties and interactions make it a valuable tool for studying various biological processes and developing new therapeutic agents. Further research is needed to fully understand its potential and to explore new applications.
Properties
IUPAC Name |
5-amino-1-(3-chlorophenyl)-N-phenyltriazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O/c16-10-5-4-8-12(9-10)21-14(17)13(19-20-21)15(22)18-11-6-2-1-3-7-11/h1-9H,17H2,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNMHRWRPMPUFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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